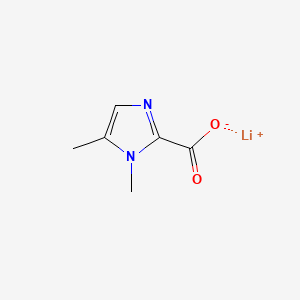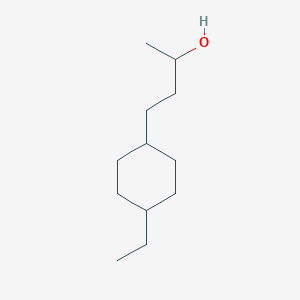
4-(4-Ethylcyclohexyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C12H24O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-ethylcyclohexyl group. This compound is notable for its unique structure, which combines a cyclohexane ring with a butanol chain, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)butan-2-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-ethylcyclohexanol, is prepared through the hydrogenation of 4-ethylphenol.
Grignard Reaction: The 4-ethylcyclohexanol is then reacted with a Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylcyclohexyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Forms 4-(4-ethylcyclohexyl)butan-2-one.
Reduction: Produces 4-(4-ethylcyclohexyl)butane.
Substitution: Results in 4-(4-ethylcyclohexyl)butyl halides.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylcyclohexyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alcohol reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Ethylcyclohexyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylcyclohexyl)butan-2-ol
- 4-(4-Propylcyclohexyl)butan-2-ol
- 4-(4-Isopropylcyclohexyl)butan-2-ol
Uniqueness
4-(4-Ethylcyclohexyl)butan-2-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural variation can lead to different biological activities and industrial applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H24O |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
4-(4-ethylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C12H24O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
GNTKXNMDEVNKIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


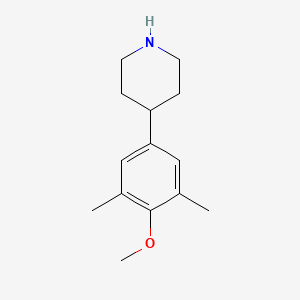

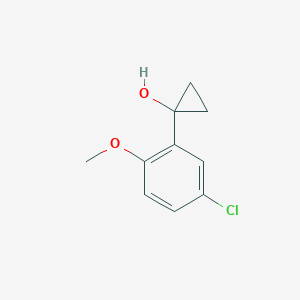
![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
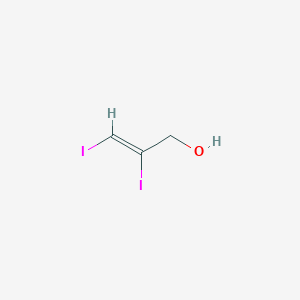
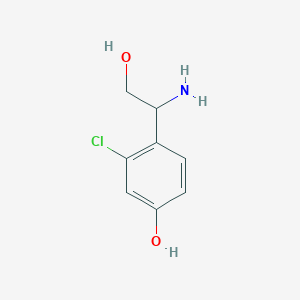
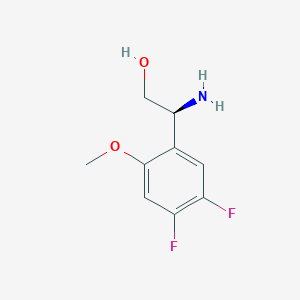
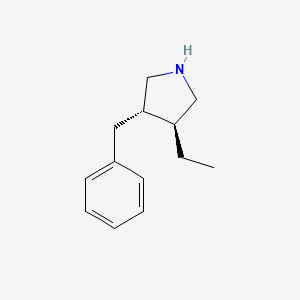

![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)



